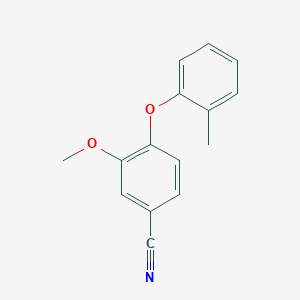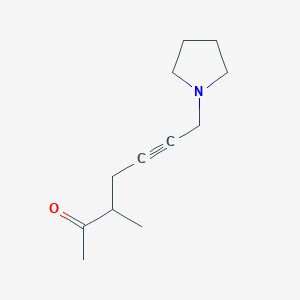
Pongachalcone II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-hydroxylonchocarpin is a naturally occurring chalcone, a type of flavonoid, isolated from the roots of Lonchocarpus species . Chalcones are known for their diverse biological activities, and 3-methoxy-4-hydroxylonchocarpin is no exception. This compound has garnered attention due to its potential pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-4-hydroxylonchocarpin typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between substituted acetophenones and corresponding aldehydes under basic conditions. For instance, the condensation of 3-methoxy-4-hydroxybenzaldehyde with acetophenone in the presence of sodium methoxide in methanol and tetrahydrofuran (THF) can yield 3-methoxy-4-hydroxylonchocarpin .
Industrial Production Methods: While specific industrial production methods for 3-methoxy-4-hydroxylonchocarpin are not well-documented, the general approach would involve scaling up the synthetic route mentioned above. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions: 3-Methoxy-4-hydroxylonchocarpin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chalcone structure can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of 3-methoxy-4-hydroxybenzaldehyde or 3-methoxy-4-hydroxybenzoic acid.
Reduction: Formation of 3-methoxy-4-hydroxychalcone alcohol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
科学研究应用
Chemistry: Used as a precursor for synthesizing other bioactive chalcones and flavonoids.
Biology: Investigated for its role in inhibiting electron transport in biological systems.
Medicine: Studied for its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Industry: Potential use in developing pharmaceuticals and agrochemicals due to its bioactivity.
作用机制
The mechanism of action of 3-methoxy-4-hydroxylonchocarpin involves its interaction with various molecular targets and pathways:
Electron Transport Inhibition: Acts as an inhibitor of electron transport at NADH (ubiquinone oxidoreductase) activity.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: Suppresses the production of nitric oxide (NO) and other inflammatory mediators.
Similar Compounds:
4-Hydroxylonchocarpin: Another chalcone with similar biological activities.
Licochalcone A: Known for its significant antitumor activity.
2,4-Dimethoxy-4’-butoxychalcone: Exhibits outstanding antimalarial activity.
Uniqueness: 3-Methoxy-4-hydroxylonchocarpin stands out due to its specific inhibition of electron transport and its diverse range of biological activities. Its unique combination of methoxy and hydroxyl groups contributes to its distinct chemical reactivity and bioactivity profile.
属性
分子式 |
C21H20O5 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20O5/c1-21(2)11-10-15-18(26-21)9-6-14(20(15)24)16(22)7-4-13-5-8-17(23)19(12-13)25-3/h4-12,23-24H,1-3H3/b7-4+ |
InChI 键 |
WNUBZQVPFKTBOZ-QPJJXVBHSA-N |
手性 SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC(=C(C=C3)O)OC)C |
规范 SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC(=C(C=C3)O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



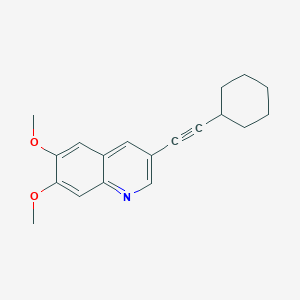
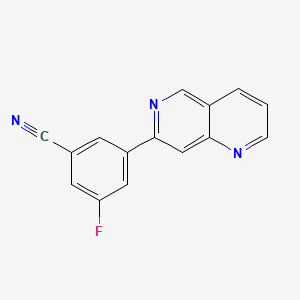
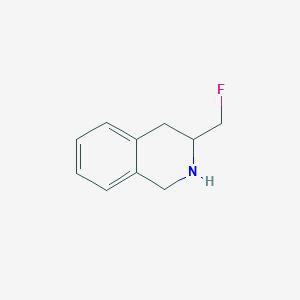
![3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B10843043.png)

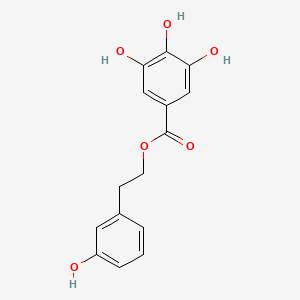

![3-Isobutyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843070.png)


